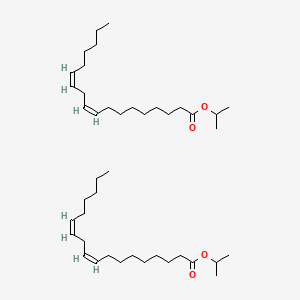
Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) is a complex organic compound characterized by its unique structure, which includes an ethanol group attached to a cyclohexadienylidene ring with an ethylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexadienylidene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ethylidene group: This step often involves the use of ethylidene derivatives in the presence of a strong base.
Attachment of the ethanol group: This final step can be accomplished through a nucleophilic substitution reaction, where the ethanol group is introduced to the cyclohexadienylidene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The ethylidene group can be reduced to an ethyl group using hydrogenation.
Substitution: The cyclohexadienylidene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or other substituted cyclohexadienylidene derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with target molecules, while the cyclohexadienylidene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Ethanol, 1-(6-methylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI)
- Ethanol, 1-(6-propylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI)
Comparison: Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) is unique due to its ethylidene substituent, which can influence its reactivity and interactions compared to similar compounds with different alkylidene groups. This uniqueness can affect its chemical properties, such as solubility, boiling point, and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(1E)-1-[(6Z)-6-ethylidenecyclohexa-2,4-dien-1-ylidene]ethanol |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h3-7,11H,1-2H3/b9-3-,10-8+ |
Clave InChI |
RCHPYQLFPCSHLJ-HMCCMZENSA-N |
SMILES isomérico |
C/C=C\1/C=CC=C/C1=C(/C)\O |
SMILES canónico |
CC=C1C=CC=CC1=C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)



![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)

![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)

![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)




